molecular formula C5H7FO3 B13565982 3-Fluorooxolane-2-carboxylic acid CAS No. 2718746-99-5

3-Fluorooxolane-2-carboxylic acid

Cat. No.: B13565982
CAS No.: 2718746-99-5
M. Wt: 134.11 g/mol
InChI Key: BYABGDUKTMCJLW-UHFFFAOYSA-N
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Description

3-Fluorooxolane-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C5H7FO3 and a molecular weight of 134.04 g/mol . This chemical serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel molecules where the introduction of a fluorine atom can significantly alter electronic properties, lipophilicity, and metabolic stability . The structure combines a carboxylic acid functional group, which allows for further derivatization into amides or esters, with a fluorinated oxolane (tetrahydrofuran) ring, making it a versatile precursor for the development of potential pharmacophores. The primary research value of this compound lies in its application as a scaffold in organic synthesis. It is instrumental in creating analogs of biologically active molecules for structure-activity relationship (SAR) studies. Researchers utilize it to explore fluorination effects on molecular conformation and binding interactions within biological systems. As a fluorinated carboxylic acid, it is a key intermediate in the preparation of more complex, fluorine-containing target compounds for screening as therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2718746-99-5

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

3-fluorooxolane-2-carboxylic acid

InChI

InChI=1S/C5H7FO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)

InChI Key

BYABGDUKTMCJLW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1F)C(=O)O

Origin of Product

United States

Contextualization Within Fluorinated Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to a surge of interest in fluorinated heterocycles within medicinal chemistry, agricultural science, and materials science. nih.govchemrevlett.com Fluorine's high electronegativity and small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

3-Fluorooxolane-2-carboxylic acid is a prime example of a fluorinated heterocyclic system. The oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), provides a stable and versatile scaffold. wikipedia.org The incorporation of a fluorine atom at the 3-position and a carboxylic acid group at the 2-position introduces specific stereochemical and electronic characteristics. The presence of the fluorine atom can induce a favorable conformational bias and enhance the acidity of the neighboring carboxylic acid proton.

The strategic placement of fluorine in such heterocyclic frameworks is a key strategy in modern drug design and the development of advanced materials. The unique properties imparted by fluorine make these compounds highly sought-after building blocks for creating novel molecules with tailored functions. chemrevlett.com

Significance As a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry and other areas of chemical science. 3-Fluorooxolane-2-carboxylic acid, with its stereocenter at the 2-position, serves as a valuable chiral synthon. Its rigid, five-membered ring structure provides a well-defined spatial arrangement of its functional groups.

The carboxylic acid moiety allows for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. These reactions enable the incorporation of the 3-fluorooxolane motif into larger, more complex molecules. The fluorine atom, in addition to its electronic effects, can also serve as a handle for further functionalization or as a key element for molecular recognition.

The use of such chiral building blocks simplifies the synthesis of complex target molecules by providing a pre-defined stereochemistry, thus avoiding the need for challenging and often low-yielding asymmetric reactions later in the synthetic sequence. This approach is crucial for the efficient and cost-effective production of new chemical entities. sigmaaldrich.com

Interdisciplinary Relevance in Chemical Biology and Materials Science

Advanced Retrosynthetic Analysis and Target Molecule Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. icj-e.orgdeanfrancispress.com For this compound, the key disconnections focus on the formation of the C-F bond and the construction of the heterocyclic ring.

A primary retrosynthetic disconnection involves the C2-C3 bond of the oxolane ring. This approach simplifies the target to a linear precursor, an epoxy alcohol derivative. The stereochemistry of the final product can then be traced back to the stereochemistry of the epoxide and the subsequent stereocontrolled ring-opening and cyclization.

Another powerful strategy is to disconnect the C-F bond itself. This leads to two main approaches:

Electrophilic Fluorination: This pathway envisions a precursor such as an enolate or enol ether derived from an oxolane-2-carboxylate ester, which can then be treated with an electrophilic fluorine source (e.g., Selectfluor®).

Nucleophilic Fluorination: This approach starts with a precursor containing a suitable leaving group (e.g., a hydroxyl or sulfonate) at the C3 position. A nucleophilic fluoride (B91410) source can then be used to introduce the fluorine atom via an SN2 reaction, which advantageously inverts the stereocenter.

Functional group interconversion (FGI) is also a critical tool. researchgate.net The carboxylic acid can be retrosynthetically converted to an ester or another derivative to facilitate certain transformations or improve solubility and handling during the synthesis. researchgate.net The ultimate goal is to trace the molecule back to simple, often achiral or readily available chiral, starting materials. icj-e.org

Enantioselective and Diastereoselective Synthetic Pathways

Achieving high levels of enantiomeric and diastereomeric purity is paramount for the application of this compound in fields like medicinal chemistry. Several stereoselective strategies can be employed.

Catalytic Asymmetric Fluorination Approaches

Catalytic asymmetric fluorination has emerged as a powerful tool for creating chiral fluorinated molecules. nih.gov These methods use a chiral catalyst to control the stereochemical outcome of the fluorination step.

Electrophilic Fluorination: This strategy often involves the α-fluorination of a carbonyl compound. For a precursor to this compound, this would typically be the fluorination of an enolate derived from a protected tetrahydrofuran-2-carboxylic acid. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be used to create a chiral environment around the enolate, directing the attack of an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) to one face of the molecule. beilstein-journals.org This approach can involve kinetic resolution, where the catalyst preferentially fluorinates one enantiomer of a racemic starting material, leading to a highly enantioenriched product. beilstein-journals.org

Nucleophilic Fluorination: While less common for direct C-F bond formation on such systems, catalytic asymmetric nucleophilic fluorinations are a growing field. researchgate.netqeios.com These methods often use a chiral catalyst, such as a chiral iodine catalyst, to deliver a fluoride ion (from a source like BF₃·Et₂O) to a substrate in an enantioselective manner. researchgate.netqeios.com This could be applied to a suitable oxolane precursor with an appropriate electrophilic site.

Chiral Pool-Based Synthesis from Natural Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products like carbohydrates or amino acids as starting materials. youtube.com This strategy elegantly transfers the inherent chirality of the starting material to the final product.

L-Arabinose, a sugar readily available from biomass, is an excellent starting point for synthesizing chiral tetrahydrofurans. nih.govnih.gov Through a series of established chemical transformations including protection, oxidation, and reduction, the stereocenters of the sugar can be used to set the stereochemistry of the final oxolane ring. For instance, selective dehydration of L-arabinose can yield functionalized chiral tetrahydrofurans on a large scale without the need for protecting groups. nih.govnih.gov Introducing the fluorine atom could be achieved by converting a hydroxyl group at the appropriate position into a good leaving group, followed by nucleophilic fluorination.

Auxiliary-Controlled Diastereoselective Transformations

In this strategy, a chiral auxiliary is temporarily attached to an achiral precursor. The auxiliary then directs the stereochemical course of a subsequent reaction, such as fluorination, before being cleaved to yield the enantioenriched product.

For the synthesis of this compound, one could start with a suitable achiral precursor and attach a chiral auxiliary, for example, to the carboxylic acid group. This auxiliary would then control the diastereoselectivity of the fluorination at the C3 position. While specific examples for this exact molecule are not prevalent in the reviewed literature, the principle is widely applied in asymmetric synthesis. For instance, diastereoselective synthesis of related morpholine-2-carboxylic acid derivatives has been achieved where the key step involves the condensation of a lactone with an imine to control the C2-C3 relative stereochemistry. nih.gov A similar logic could be applied to the oxolane system.

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods to create complex molecules. nih.govnih.gov Enzymes can offer unparalleled stereoselectivity under mild reaction conditions.

For this compound, a potential chemoenzymatic route could involve the enzymatic desymmetrization of a prochiral precursor. For example, a lipase (B570770) could selectively hydrolyze one ester group of a 3-fluoro-substituted prochiral diester, leading to an enantiomerically enriched monoacid.

Another approach is the use of engineered enzymes, such as cytochrome P450s, which have been shown to catalyze challenging reactions like C-C bond formation on fluorinated substrates. nih.gov While direct enzymatic fluorination is rare, enzymes can be used to prepare fluorinated building blocks. Polyketide synthase (PKS) machinery has been engineered to incorporate fluoromalonyl-CoA, demonstrating the feasibility of biosynthetically introducing fluorine into complex scaffolds. nih.gov This opens a potential, albeit complex, biosynthetic route towards fluorinated heterocycles.

Stereocontrolled Formation of the Fluorinated Oxolane Ring System

The construction of the tetrahydrofuran ring with control over the substituents at positions 2 and 3 is a critical aspect of the synthesis.

One of the most powerful methods for stereocontrolled ring formation is intramolecular cyclization. For example, an asymmetric halocyclization can be used. Although examples for fluorocyclization are less common than for chloro- or bromocyclizations, the principle involves the reaction of an unsaturated precursor, such as an allylic alcohol or amide, with a fluorine source and a chiral catalyst. msu.edu An iodine(I)/iodine(III) catalytic system has been successfully used for the enantioselective fluorocyclization of allyl phenyl ethers to form 3-fluorochromanes, a related heterocyclic system. nih.govresearchgate.net A similar strategy could be envisioned for the synthesis of the 3-fluorooxolane ring.

Another robust method involves the intramolecular reductive cyclization of precursors like O-alkynones, which can be catalyzed by nickel complexes with chiral phosphine (B1218219) ligands to produce highly functionalized chiral tetrahydrofurans with excellent stereoselectivity. rsc.org

Furthermore, stereocontrolled ring-opening of activated small rings like epoxides or aziridines with subsequent cyclization is a well-established strategy. nih.gov A precursor containing a suitably positioned alcohol and an epoxide can be cyclized under acidic or basic conditions to form the tetrahydrofuran ring, with the stereochemistry of the final product being dictated by the stereochemistry of the epoxide starting material.

Total Synthesis of the Compound and its Stereoisomers

One promising approach involves the stereoselective fluorination of a 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid ester. This strategy would allow for the controlled introduction of the fluorine atom at the C3 position, a key challenge in the synthesis. The synthesis could commence with the readily available tetrahydro-2-furoic acid.

Proposed Synthetic Pathway:

Esterification: Tetrahydro-2-furoic acid can be esterified, for instance, with methanol (B129727) or ethanol (B145695) under acidic conditions to yield the corresponding methyl or ethyl ester. This step is typically high-yielding.

α-Hydroxylation: The resulting ester can then undergo α-hydroxylation. This can be achieved using various methods, such as enolate oxidation with reagents like molybdenum peroxide (MoOPH) or by employing modern enzymatic approaches for greater stereocontrol.

Fluorination: The crucial fluorination step of the resulting α-hydroxy ester can be accomplished using a variety of deoxyfluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this transformation. The choice of fluorinating agent and reaction conditions would be critical to control the stereochemical outcome, potentially leading to a mixture of diastereomers that would require separation.

Hydrolysis: Finally, the ester group of the fluorinated intermediate is hydrolyzed under either acidic or basic conditions to afford the target this compound.

Stereoisomer Control:

Achieving stereoselectivity is a paramount consideration in the synthesis of this chiral molecule. The stereocenters at C2 and C3 can lead to four possible stereoisomers. Enantioselective synthesis could be approached by:

Chiral Starting Materials: Utilizing an enantiomerically pure form of tetrahydro-2-furoic acid, which can be obtained through resolution or asymmetric synthesis, would establish the stereochemistry at the C2 position from the outset.

Asymmetric Catalysis: The α-hydroxylation and fluorination steps could be rendered stereoselective by employing chiral catalysts or reagents. For instance, asymmetric dihydroxylation or the use of chiral fluorinating agents could provide control over the newly formed stereocenters.

Comparative Analysis of Synthetic Efficiency, Yield, and Sustainability Metrics

A comprehensive comparative analysis of different synthetic routes is essential for selecting the most practical and environmentally benign method. While a direct comparison for this compound is not documented, we can extrapolate from similar syntheses to evaluate potential routes based on key metrics.

Data Table: Comparative Analysis of Potential Synthetic Routes

MetricProposed Route (from Tetrahydro-2-furoic Acid)Alternative Route (e.g., from a fluorinated precursor)
Overall Yield Moderate to Good (estimated 30-50% over 4 steps)Potentially higher if a suitable fluorinated starting material is available.
Atom Economy Moderate, due to the use of stoichiometric reagents in fluorination.Could be improved with catalytic fluorination methods.
E-Factor Likely high due to solvent usage and purification steps.Dependent on the specific alternative route.
Stereoselectivity Can be controlled through chiral starting materials or asymmetric catalysis, but may require significant optimization.May offer better inherent stereocontrol depending on the chosen strategy.
Reagent Toxicity Deoxyfluorinating agents can be hazardous and require careful handling.Dependent on the reagents used in the alternative pathway.
Energy Consumption Likely involves heating for some steps and purification.Could be reduced by employing milder reaction conditions or flow chemistry.

Discussion of Metrics:

Sustainability: The sustainability of the proposed route is a significant concern, primarily due to the use of stoichiometric and often hazardous deoxyfluorinating agents. These reagents contribute to a lower atom economy and a higher E-factor (mass of waste per mass of product). The development of catalytic fluorination methods would represent a major step forward in terms of sustainability. Furthermore, the use of large volumes of solvents for reactions and purification contributes to the environmental impact. Exploring solvent-free or green solvent alternatives would be beneficial.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a range of transformations. The electron-withdrawing nature of the fluorine atom at the C3 position is expected to influence the reactivity of the carboxyl group at C2.

Esterification, Amidation, and Acyl Halide Formation with Mechanistic Studies

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For this compound, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The electron-withdrawing fluorine atom may slightly decrease the nucleophilicity of the carbonyl oxygen, potentially requiring slightly harsher conditions compared to its non-fluorinated analog.

Mechanistic Insight: The mechanism involves a tetrahedral intermediate, and the rate-determining step is typically the attack of the alcohol. The reaction is reversible, and the equilibrium can be shifted towards the ester by using an excess of the alcohol or by removing water as it is formed. Studies on the esterification of other fluorinated carboxylic acids have shown that the reaction proceeds efficiently under standard conditions. rsc.orgresearchgate.net

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group, as amines are generally less reactive nucleophiles than alcohols. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive species like an acyl chloride. The reaction of this compound with an amine in the presence of a coupling agent would proceed through an activated intermediate, which is then attacked by the amine. The synthesis of fluorinated amide derivatives has been reported through various pathways, highlighting the feasibility of this transformation. nih.govrsc.org

Mechanistic Insight: The mechanism with coupling agents like DCC involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide.

Acyl Halide Formation: Acyl halides are important synthetic intermediates due to their high reactivity. Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and to acyl fluorides using reagents like cyanuric fluoride or sulfur tetrafluoride (SF₄). nih.gov The reaction of this compound with thionyl chloride is expected to proceed via a nucleophilic acyl substitution mechanism to yield 3-fluorooxolane-2-carbonyl chloride.

Mechanistic Insight: The reaction with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to give the acyl chloride and sulfur dioxide.

Transformation Typical Reagents and Conditions Expected Product Reference
EsterificationMethanol, H₂SO₄ (catalyst), refluxMethyl 3-fluorooxolane-2-carboxylate rsc.orgresearchgate.net
AmidationBenzylamine, DCC, CH₂Cl₂, room temp.N-Benzyl-3-fluorooxolane-2-carboxamide nih.govrsc.org
Acyl Chloride FormationSOCl₂, reflux3-Fluorooxolane-2-carbonyl chloride nih.gov
Acyl Fluoride FormationCyanuric fluoride, pyridine, CH₂Cl₂3-Fluorooxolane-2-carbonyl fluoride nih.gov

(Note: The conditions and products in this table are hypothetical and based on general reactions of carboxylic acids and their fluorinated analogs.)

Reduction to Alcohol Derivatives

The reduction of carboxylic acids to primary alcohols is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. byjus.comnumberanalytics.comlibretexts.org The reduction of this compound with LiAlH₄ is expected to yield (3-fluorooxolan-2-yl)methanol. The reaction proceeds via a complex aluminum alkoxide intermediate which is then hydrolyzed to the alcohol.

Mechanistic Insight: The mechanism of LiAlH₄ reduction involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt. Subsequent hydride transfers from the aluminohydride species lead to a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately reduced further to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous etheral solvents like diethyl ether or tetrahydrofuran (THF). libretexts.org

Reducing Agent Typical Conditions Expected Product Reference
Lithium Aluminum Hydride (LiAlH₄)1. LiAlH₄, THF, 0 °C to rt; 2. H₃O⁺ workup(3-Fluorooxolan-2-yl)methanol byjus.comnumberanalytics.comlibretexts.org

(Note: The conditions and products in this table are hypothetical and based on general reactions of carboxylic acids.)

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from simple aliphatic carboxylic acids is generally difficult. However, the presence of an electron-withdrawing group at the α- or β-position can facilitate this reaction. The fluorine atom at the 3-position (β to the carboxyl group) in this compound might influence its susceptibility to decarboxylation under certain conditions. Photoredox catalysis has emerged as a powerful tool for the decarboxylative fluorination of aliphatic carboxylic acids, suggesting a potential pathway for the transformation of this compound. nih.gov

Mechanistic Insight: Decarboxylative fluorination often proceeds via a radical mechanism. nih.govresearchgate.netrsc.org Under photoredox conditions, the carboxylate can be oxidized to a carboxyl radical, which then undergoes rapid extrusion of CO₂ to form an alkyl radical. This radical can then be trapped by a fluorine source.

Reaction Type Typical Reagents and Conditions Potential Product Reference
Photoredox Decarboxylative Fluorinationfac-Ir(ppy)₃, Selectfluor, CH₃CN, blue light2,3-Difluorooxolane nih.gov

(Note: The conditions and products in this table are hypothetical and based on analogous systems.)

Stereoselective Reactions Involving the Oxolane Ring

The stereochemistry of the oxolane ring plays a crucial role in the biological activity of many natural products and pharmaceuticals. Therefore, stereoselective transformations of the 3-fluorooxolane ring are of significant interest.

Ring-Opening Reactions and Subsequent Functionalization

The oxolane (tetrahydrofuran) ring is generally stable, but can be opened under specific conditions, often involving Lewis or Brønsted acids. libretexts.orgnih.gov The presence of the electron-withdrawing fluorine atom could potentially activate the ring towards nucleophilic attack, particularly at the C2 or C5 positions. Ring-opening reactions of fluorinated lactones and epoxides have been studied and often proceed with high regio- and stereoselectivity. nih.gov For derivatives of this compound, such as the corresponding ester or alcohol, acid-catalyzed ring-opening with a nucleophile could lead to functionalized linear products.

Mechanistic Insight: The mechanism of acid-catalyzed ring-opening involves protonation of the ring oxygen, making the adjacent carbons more electrophilic. A nucleophile then attacks one of these carbons in an Sₙ2-like fashion, leading to inversion of stereochemistry at the point of attack. The regioselectivity of the attack would be influenced by both steric and electronic factors, including the position of the fluorine atom.

Modifications and Derivatization of the Oxolane Skeleton

Further functionalization of the oxolane ring without ring-opening is also a possibility. For instance, deprotonation at a position α to the fluorine atom, if feasible, could generate a carbanion that could react with electrophiles. However, the acidity of the protons on the oxolane ring would need to be carefully considered. The synthesis of various fluorinated heterocycles often involves the use of fluorinated building blocks, suggesting that derivatives of this compound could serve as precursors for more complex molecules. beilstein-journals.orgnih.govresearchgate.net

The reactivity of the C-F bond itself is generally low, and its cleavage would require harsh conditions or specific catalytic systems.

Influence of Fluorine on Reactivity, Acidity, and Stereoelectronic Effects

The primary influence of the fluorine atom on the acidity of the carboxylic acid moiety is the negative inductive effect (-I effect). The fluorine atom strongly withdraws electron density through the sigma bonds of the carbon framework. This electron withdrawal helps to stabilize the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. By delocalizing the negative charge, the fluorine atom makes the carboxylate anion more stable and, consequently, the parent carboxylic acid more acidic compared to its non-fluorinated counterpart, oxolane-2-carboxylic acid.

This trend is well-documented in simpler systems. For instance, the acidity of acetic acid is significantly increased by the substitution of alpha-halogens. quora.com The pKa value decreases with the increasing electronegativity and number of halogen atoms, indicating a stronger acid. quora.comlibretexts.org

Table 1: Comparison of pKa Values for Acetic Acid and Halogenated Derivatives

Compound pKa
Acetic Acid 4.76
Chloroacetic Acid 2.86
Dichloroacetic Acid 1.29
Trichloroacetic Acid 0.65
Fluoroacetic Acid 2.59

This table illustrates the powerful inductive effect of halogens on carboxylic acid acidity. Data is for alpha-substituted acids and serves as an analogy.

In this compound, the fluorine is at the beta-position relative to the carboxyl group. While the inductive effect weakens with distance, it is still expected to enhance the acidity noticeably compared to the unsubstituted oxolane-2-carboxylic acid.

Beyond acidity, the fluorine atom's electron-withdrawing nature deactivates the oxolane ring towards electrophilic attack. The carbon atoms of the ring, particularly C3, are rendered more electron-poor (more electrophilic), making them less susceptible to reaction with electrophiles. organicchemistrytutor.com Conversely, this electronic perturbation can influence the reactivity of the ether oxygen and the potential for ring-opening reactions, a characteristic transformation for tetrahydrofuran derivatives.

Stereoelectronic effects also play a crucial role in the conformation and reactivity of this compound. The interaction between the C-F bond and the lone pairs of the ring oxygen atom, as well as with the adjacent C-C and C-H bonds, can lead to preferential conformations. The gauche effect, where a gauche arrangement between electronegative substituents is favored, may influence the dihedral angle between the C-F bond and the C-O bond of the ring. These conformational preferences, dictated by hyperconjugative interactions (e.g., n_O -> σ_C-F or σ_C-H -> σ_C-F), can impact the molecule's shape and how it interacts with other reagents or biological targets. acs.org

Nucleophilic and Electrophilic Substitution Pathways at the Fluorine-Bearing Carbon

The carbon atom at the C3 position, bonded to the fluorine, is a potential site for substitution reactions. However, the pathways for both nucleophilic and electrophilic substitution are significantly constrained.

Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom in an aliphatic system like 3-fluorooxolane is an exceptionally challenging transformation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride a very poor leaving group under standard S_N2 conditions. vanderbilt.edu For a substitution to occur, the C-F bond must be broken, which requires a large energy input.

While nucleophilic substitution of fluoride is common in nucleophilic aromatic substitution (S_NAr) reactions, this proceeds via a different mechanism (addition-elimination) where the rate-determining step is the initial attack of the nucleophile, a step that is accelerated by the electron-withdrawing fluorine. nih.gov In a saturated system like oxolane, this pathway is not available.

An S_N1-type mechanism is also highly unfavorable. This pathway would require the formation of a secondary carbocation at C3, which would be strongly destabilized by the powerful inductive effect of the adjacent, highly electronegative fluorine atom.

Therefore, successful nucleophilic displacement of the fluoride would likely require specialized reagents or harsh conditions, for example, the use of Lewis acids like silver salts to coordinate to the fluorine and facilitate its departure as a leaving group. researchgate.net

Electrophilic Substitution: A direct electrophilic substitution at the fluorine-bearing carbon (C3) is not a plausible reaction pathway. Electrophiles attack centers of high electron density (nucleophiles). The C3 carbon in this compound is electron-deficient (electrophilic) due to the polarization of the C-F bond (Cδ+-Fδ-). acs.org Consequently, it will repel, not attract, electrophiles.

The sites of electrophilic attack on the molecule would be the electron-rich lone pairs of the ether oxygen or the carboxyl oxygen atoms. Protonation or Lewis acid coordination would occur at these heteroatoms. While electrophilic substitution can occur at the alpha-carbon of carboxylic acids via an enol or enolate intermediate, this is a reaction of the carboxylic acid functionality, not a direct substitution on the C3 carbon. libretexts.org

Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of a chiral molecule like this compound, which contains two chiral centers at the C2 and C3 positions, is fundamental to understanding its properties. Standard techniques for this purpose include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents, and correlation to compounds of known configuration. wikipedia.orgnih.govresearchgate.net

X-ray Crystallography : This technique provides the most definitive determination of absolute configuration by mapping the three-dimensional arrangement of atoms in a single crystal. nih.gov For carboxylic acids, this often involves forming a salt with a heavy atom or a chiral base of known configuration. researchgate.net A search for crystallographic data for this compound or its derivatives yielded no results.

NMR Spectroscopy : The absolute configuration of chiral carboxylic acids can sometimes be determined by converting them into diastereomeric esters or amides using a chiral auxiliary reagent. researchgate.net Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can reveal through-space interactions that are dependent on the stereochemistry. researchgate.netnih.gov No such studies have been reported specifically for this compound.

Relative Stereochemistry : The relative configuration (cis vs. trans) of the substituents on the oxolane ring could be determined using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy. However, no specific NMR studies detailing these correlations for this compound are available.

Detailed Conformational Preferences of the Oxolane Ring and Substituents

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) and twist (T) forms. The substituents' nature and stereochemistry significantly influence the ring's preferred conformation and the energetic barrier between different puckered states. lumenlearning.comscribd.com

For this compound, the conformational equilibrium would be dictated by the steric and electronic interactions of the fluorine and carboxylic acid groups. Computational chemistry methods, such as Density Functional Theory (DFT), combined with experimental techniques like gas-phase electron diffraction or vibrational spectroscopy (FTIR and Raman), are powerful tools for such analyses. mdpi.com A literature search did not uncover any published conformational analysis or computational studies specific to this compound.

Chiroptical Properties and Their Correlation with Stereochemical Purity

Chiroptical properties, such as optical rotation and circular dichroism (CD), are characteristic of chiral molecules and are essential for distinguishing between enantiomers and determining enantiomeric purity. wikipedia.orgnih.gov

Optical Rotation : Enantiomers rotate the plane of plane-polarized light to an equal degree but in opposite directions (+/dextrorotatory and -/levorotatory). libretexts.orglibretexts.org The specific rotation, [α], is a standardized physical constant for a pure enantiomer under specific conditions. pressbooks.pub This value is crucial for calculating the enantiomeric excess (ee) of a non-racemic mixture. No measured specific rotation values for the enantiomers of this compound have been reported.

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to assign absolute configuration by comparing experimental spectra with those predicted from quantum-chemical calculations. nih.gov There are no published CD spectra or related analyses for this compound.

Diastereomeric and Enantiomeric Resolution Techniques

The separation of a racemic mixture of this compound into its pure enantiomers is a critical step for stereospecific synthesis or analysis. Common methods for the resolution of chiral carboxylic acids include the formation of diastereomeric salts, enzymatic resolution, and chiral chromatography. mdpi.comlibretexts.orgresearchgate.net

Diastereomeric Resolution : This classical method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. unchainedlabs.comnih.gov Subsequently, the pure enantiomer of the acid can be recovered from the separated salt. There are no documented procedures detailing specific chiral bases or crystallization conditions for the resolution of this compound.

Enantiomeric Resolution (Chromatographic) : Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based columns are often effective for a broad range of compounds, including chiral acids. researchgate.net No specific chiral HPLC methods have been published for the separation of this compound enantiomers.

Enzymatic Resolution : Certain enzymes, particularly lipases and esterases, can exhibit high enantioselectivity. mdpi.com A common strategy is the kinetic resolution of a racemic ester derivative of the carboxylic acid, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the resulting acid from the unreacted ester. No studies on the enzymatic resolution of this compound or its derivatives have been found.

Advanced Spectroscopic and Physico Chemical Characterization Techniques for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the molecular framework and the spatial arrangement of atoms. For 3-Fluorooxolane-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential to fully define its structure and stereochemistry.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets for the oxolane ring protons due to diastereotopicity and spin-spin coupling with each other and with the fluorine atom. The proton on the carbon bearing the carboxylic acid (H-2) would likely appear as a doublet of doublets, split by the geminal proton and the vicinal fluorine atom. The proton on the carbon with the fluorine substituent (H-3) is anticipated to be significantly deshielded and show a large one-bond coupling to ¹⁹F. The chemical shift of the acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, often around 10-12 ppm, and its position can be sensitive to solvent and concentration. mdpi.comlibretexts.org

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. libretexts.org The carbon atom attached to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. The other carbon atoms of the oxolane ring will also show smaller two- and three-bond couplings to the fluorine atom.

Given that ¹⁹F is a 100% naturally abundant, spin-active nucleus, ¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, while its multiplicity will be determined by couplings to adjacent protons. Long-range couplings to other protons in the ring may also be observed. wikipedia.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm) Key Coupling Constants (Hz)
COOH 10-12 (broad s) 165-185 - -
H-2/C-2 4.5-5.0 (dd) 75-85 - ²JHH, ³JHF
H-3/C-3 5.0-5.5 (dm) 90-100 -180 to -220 ¹JCF, ¹JCH, ²JHH
H-4/C-4 2.0-2.5 (m) 30-40 - ²JHH, ³JHH, ³JHF

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and stereochemistry.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously establishing the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be used to trace the connectivity of the protons around the oxolane ring, confirming the adjacencies of H-2, H-3, H-4, and H-5. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). youtube.comustc.edu.cn This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is the key experiment for determining the relative stereochemistry of the molecule. For example, a NOESY cross-peak between H-2 and H-3 would indicate that they are on the same face of the oxolane ring (cis), while the absence of such a peak might suggest a trans relationship.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula with high accuracy. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For short-chain carboxylic acids, prominent fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the oxolane ring itself is also expected. Cyclic ethers can undergo fragmentation through α-cleavage adjacent to the oxygen atom, as well as more complex ring-opening mechanisms. researchgate.netyoutube.com The presence of the fluorine atom will also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity Fragmentation Pathway
[M-H]⁻ Deprotonated molecule ESI Negative Mode
[M+H]⁺ Protonated molecule ESI Positive Mode
[M-17]⁺/⁻ Loss of OH Cleavage of C-OH bond
[M-45]⁺/⁻ Loss of COOH Cleavage of C-C bond

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent features would be a very broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer, and a strong carbonyl (C=O) stretching absorption between 1700 and 1750 cm⁻¹. libretexts.org The C-F bond will give rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-O stretching of the ether linkage will also appear in this region. udayton.edu

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch gives a strong band. The symmetric vibrations of the oxolane ring may be more prominent in the Raman spectrum than in the IR. Low-temperature Raman studies on tetrahydrofuran (B95107) have provided detailed insights into its conformational behavior, which could be relevant for understanding the conformational preferences of the substituted ring in this compound. mdpi.comirb.hrresearchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (very broad) Weak
C-H stretch 2850-3000 Strong
C=O stretch (Carboxylic acid) 1700-1750 (strong) Strong
C-O stretch (Ether) 1050-1150 Moderate

X-ray Crystallography of Crystalline Derivatives and Complexes

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction. If a suitable single crystal of this compound or a crystalline derivative can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the relative stereochemistry of the fluorine and carboxylic acid substituents (cis or trans). For chiral molecules, crystallization with a chiral co-former can allow for the determination of the absolute configuration. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled.

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Due to the presence of a chiral center at C-2 (and potentially C-3 depending on the stereochemistry), this compound can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) is crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. phenomenex.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com For acidic compounds like this compound, polysaccharide-based or protein-based CSPs are often effective. phenomenex.com The mobile phase composition, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC) can also be used for enantiomeric excess determination, often after derivatization of the carboxylic acid to a more volatile ester or amide. colostate.eduresearchgate.net The use of a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, allows for the separation of the enantiomeric derivatives. researchgate.net The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its derivatives.

The purity of the compound is typically assessed by standard non-chiral HPLC or GC, which would show a single peak for the racemate under achiral conditions.

Table of Compounds

Compound Name

Theoretical and Computational Chemistry Studies on 3 Fluorooxolane 2 Carboxylic Acid

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure and Energetics

Theoretical investigations into the electronic structure and energetics of 3-fluorooxolane-2-carboxylic acid provide fundamental insights into its molecular properties. Both ab initio and Density Functional Theory (DFT) methods are employed to model this compound. Ab initio methods, such as Hartree-Fock (HF), offer a foundational, albeit less accurate, approximation for solving the molecular Schrödinger equation. imist.ma DFT methods, like the widely used B3LYP functional, incorporate electron correlation, generally leading to results that align more closely with experimental values. imist.manih.gov

The choice of basis set is crucial for obtaining accurate results. Minimal basis sets like STO-3G provide a basic description, while more extensive basis sets such as 6-311G and 6-311G** offer a more refined representation of atomic orbitals, leading to lower total energies and a more accurate approximation of the ground-state properties. imist.ma For fluorinated compounds, specialized basis sets and functionals may be necessary to accurately model the effects of the highly electronegative fluorine atom. nih.govuantwerpen.be

Calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. These optimized structures provide information on bond lengths and angles. chemrxiv.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and stability. nih.govmwjscience.com The introduction of a fluorine atom is expected to significantly influence the electronic distribution and energetics of the oxolane ring and the carboxylic acid group.

Table 1: Representative Theoretical Methods and Basis Sets for Molecular Calculations

MethodDescriptionBasis Set Example
Hartree-Fock (HF) An ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation.6-31G*
Density Functional Theory (DFT) A method that uses the electron density to calculate the system's energy. Various functionals (e.g., B3LYP, M06-2X) are available to approximate the exchange-correlation energy.6-311++G(d,p)

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic parameters of molecules like this compound. Theoretical calculations can provide valuable data for comparison with experimental spectra, aiding in structural confirmation and analysis.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into chemical shifts. mdpi.com These theoretical chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental data to validate the proposed molecular structure. mdpi.com

In the realm of vibrational spectroscopy, both Infrared (IR) and Raman spectra can be computationally predicted. DFT calculations, often using functionals like B3LYP, can determine the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net For carboxylic acids, characteristic vibrational modes include the O-H stretch, the C=O stretch, and the C-O stretch. spectroscopyonline.com The presence of the fluorine atom will introduce C-F stretching and bending vibrations, which can also be predicted. It has been noted that hybrid functionals like B3LYP may misplace C-F stretching vibrations, and other functionals like M06-2X might provide more accurate predictions for these specific modes. uantwerpen.be A scaling factor is often applied to the calculated frequencies to better match experimental values, as DFT methods tend to overestimate vibrational wavenumbers. researchgate.net

Table 2: Predicted Spectroscopic Data for Carboxylic Acids

Spectroscopic TechniqueKey Vibrational Modes/SignalsTypical Predicted Range
Infrared (IR) Spectroscopy O-H Stretch (broad)3300-2500 cm⁻¹
C=O Stretch1760-1690 cm⁻¹
C-O Stretch1320-1210 cm⁻¹
¹³C NMR Spectroscopy Carboxylic Acid Carbon (C=O)170-185 ppm

Computational Exploration of Conformational Landscapes and Interconversion Barriers

The flexible five-membered ring of the oxolane moiety in this compound allows for multiple conformations. Computational methods are essential for exploring this conformational landscape and determining the relative energies of different conformers. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the various energy minima that correspond to stable conformations. mdpi.com

For each identified conformer, geometry optimization is performed to find the precise structure and its associated energy. The relative energies of these conformers, often corrected for zero-point vibrational energy, can be used to calculate their Boltzmann populations at a given temperature, providing an estimate of their relative abundance. uantwerpen.be

Furthermore, computational studies can elucidate the pathways and energy barriers for interconversion between these stable conformations. youtube.com Transition state theory can be applied to locate the transition state structures connecting different conformers. The energy difference between a conformer and its corresponding transition state represents the activation energy for that particular conformational change. This information is crucial for understanding the dynamic behavior of the molecule in different environments.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound in a condensed phase, particularly in solution. These simulations model the explicit interactions between the solute molecule and the surrounding solvent molecules over time, providing insights into solvent effects and intermolecular forces. researchgate.net

The choice of solvent can significantly impact the conformational preferences and properties of the molecule. MD simulations can reveal how different solvents, with varying polarities, influence the conformational equilibrium of this compound. For instance, polar solvents may stabilize conformers with larger dipole moments. mwjscience.com

Moreover, MD simulations can be used to investigate intermolecular interactions, such as hydrogen bonding. For a carboxylic acid, hydrogen bonding with solvent molecules or self-aggregation through the formation of dimers is a critical aspect of its behavior. spectroscopyonline.com Simulations can provide detailed information on the geometry, lifetime, and dynamics of these hydrogen bonds. The radial distribution function (RDF) can be calculated from MD trajectories to understand the local structuring of solvent molecules around the solute. chemrxiv.org

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical studies can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For a given reaction, the geometries of the transition states can be located and their energies calculated. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction kinetics. The nature of the transition state can be confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.gov

These computational approaches can be applied to various reactions, such as the synthesis or derivatization of this compound. For example, theoretical studies could investigate the mechanism of esterification or amidation reactions involving the carboxylic acid group. mdpi.com By understanding the reaction mechanism at a molecular level, it is possible to predict the feasibility of a reaction and to design more efficient synthetic routes.

pKa Prediction and Acidity Modulation through Fluorination Effects

The acidity of this compound, quantified by its pKa value, is a critical property that is significantly influenced by the presence of the fluorine atom. Computational methods can be employed to predict the pKa of this compound. One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution. mdpi.com

The introduction of a highly electronegative fluorine atom is expected to increase the acidity of the carboxylic acid (i.e., lower its pKa) through a negative inductive effect (-I effect). The fluorine atom withdraws electron density from the carboxylate group, stabilizing the resulting conjugate base and thus favoring dissociation. mdpi.com

Theoretical models can quantify this effect. By comparing the calculated pKa of this compound with that of its non-fluorinated analog, oxolane-2-carboxylic acid, the extent of acidity modulation due to fluorination can be determined. These predictions can be correlated with experimental measurements to validate the computational models and to gain a deeper understanding of the structure-acidity relationship in this class of compounds. nih.gov

Applications As a Versatile Synthetic Intermediate and Precursor in Chemical Research

Utilization in the Synthesis of Structurally Complex Fluorinated Molecules

The introduction of fluorine into molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, 3-Fluorooxolane-2-carboxylic acid offers a direct route to incorporate a fluorinated five-membered cyclic ether into larger, more complex structures. The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, alcohols, or acyl halides, serving as a linchpin for further synthetic transformations. researchgate.netmdpi.com

For instance, the carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in the synthesis of peptide mimics and other biologically relevant molecules. A general scheme for such a transformation is presented below.

Table 1: Illustrative Amide Coupling Reaction

Reactant 1 Reactant 2 Coupling Reagent Product

This versatility allows chemists to use the 3-fluorooxolane moiety as a conformationally restricted, polar, and fluorinated isostere for other chemical groups in a rational drug design process.

Role in the Development of Novel Chemical Probes for Biological Systems (purely in vitro mechanistic studies)

Chemical probes are essential tools for dissecting biological pathways and validating drug targets in vitro. The this compound structure possesses features that are highly desirable for a chemical probe scaffold. The fluorine atom can serve as a sensitive reporter for ¹⁹F-NMR spectroscopy, a powerful technique for studying protein-ligand interactions and enzymatic mechanisms without the background noise associated with ¹H-NMR.

Furthermore, the carboxylic acid can be used to attach linker groups, which can then be appended with reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of target proteins. While no specific probes based on this exact molecule have been reported, the synthesis of pyrazole-3-carboxylic acid derivatives for studying structure-activity relationships in antifungal agents illustrates how a core carboxylic acid scaffold is used for this purpose. nih.gov Researchers systematically modify the periphery of the core molecule to understand how these changes affect biological activity, a fundamental aspect of probe development. nih.gov

Integration into the Design and Synthesis of Bioactive Scaffolds (excluding in vivo efficacy or clinical data)

The search for novel molecular scaffolds is a primary objective in medicinal chemistry to identify new drug candidates with unique mechanisms of action. The 3-fluorooxolane ring is a type of furanoside mimic and can be considered a novel scaffold. Research on other heterocyclic carboxylic acids demonstrates the power of this approach. For example, series of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing new anticancer candidates. nih.gov

Following these examples, derivatives of this compound could be synthesized to explore their potential as bioactive agents. The table below shows representative data from a study on thiazole (B1198619) derivatives, illustrating the type of in vitro data that would be generated for a library based on the 3-fluorooxolane scaffold.

Table 2: Example of In Vitro Antiproliferative Activity Data for Analogous Scaffolds

Compound ID Modification Cell Line IC₅₀ (µM)
21 Oxime derivative A549 (Lung Cancer) 5.42
22 Oxime derivative A549 (Lung Cancer) 2.47
25 Carbohydrazide derivative A549 (Lung Cancer) >10
26 Carbohydrazide derivative A549 (Lung Cancer) >10

Data is illustrative and sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov

This structured approach allows for the systematic exploration of chemical space around the novel 3-fluorooxolane core to identify structure-activity relationships (SAR). nih.gov

Potential in Materials Science: Precursors for Specialty Polymers or Functional Materials (e.g., Self-Assembled Monolayers)

In materials science, fluorinated compounds are prized for their unique properties, including hydrophobicity, thermal stability, and low surface energy. Fluorinated carboxylic acids, in particular, have been studied as building blocks for creating highly ordered self-assembled monolayers (SAMs) on various surfaces.

While specific research on this compound in this context is not available, studies on other fluorinated carboxylic acids have shown they are powerful building blocks for forming bimolecular monolayers. The carboxylic acid headgroup can anchor to a substrate, while the fluorinated tail directs the assembly and imparts the desired surface properties. It has been noted that fluorination can greatly increase the ability of a carboxylic acid to act as a hydrogen bond donor, facilitating the formation of complex bimolecular networks. The 3-fluorooxolane moiety would offer a unique, non-linear, and polar fluorinated segment for creating novel surface architectures.

Applications in Catalyst or Ligand Development

The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound contains both a carboxylic acid group and an ether oxygen, both of which can act as coordination sites for a metal center, potentially forming a bidentate chelate. The electronic properties of the resulting metal complex would be influenced by the electron-withdrawing nature of the fluorine atom, which could modulate the reactivity and selectivity of the catalyst.

The general principle involves reacting the carboxylic acid ligand with a metal precursor to form a new catalyst. For instance, researchers have used functionalized 2-pyridone-3-carboxylic acids in catalyst design. nih.gov The specific geometry and electronic nature of the 3-fluorooxolane ligand could lead to novel catalytic activities for a range of organic transformations, such as asymmetric synthesis, where the chiral nature of the ligand is paramount.

Structure Property Relationships and Analogue Design Strategies

Synthesis and Characterization of Stereoisomers and Fluorine-Position Isomers

The synthesis of 3-Fluorooxolane-2-carboxylic acid and its related isomers is a complex process that often requires stereoselective methods to control the spatial arrangement of the fluorine and carboxylic acid groups. The oxolane ring, also known as a tetrahydrofuran (B95107) ring, can be synthesized through various methods, including the cyclization of appropriate precursors. organic-chemistry.org The introduction of fluorine can be achieved using specialized fluorinating agents. researchgate.netresearchgate.net

The relative positions of the fluorine and carboxylic acid groups give rise to cis and trans diastereomers, each with distinct three-dimensional shapes. Furthermore, the carbon atoms at positions 2 and 3 are chiral centers, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis and separation of these individual isomers are crucial, as their biological activity often depends on their specific stereochemistry. google.comgoogle.com

Positional isomers, such as 4-fluorooxolane-2-carboxylic acid and 5-fluorooxolane-2-carboxylic acid, have also been synthesized to explore the impact of the fluorine atom's location on the molecule's properties. researchgate.netnih.gov Characterization of these isomers is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and stereochemistry. ugent.be

Exploration of Structure-Property Relationships Relevant to Chemical and Biochemical Interactions

The various analogues of this compound are studied to understand how structural changes affect their interactions with biological molecules. These studies are typically conducted in vitro to assess properties like binding affinity to receptors or enzymes, and chemical or metabolic stability.

In Vitro Binding and Enzyme Affinity: The fluorinated oxolane ring is often considered a proline mimetic, meaning it can mimic the structure of the amino acid proline. acs.orgsigmaaldrich.com This makes it a candidate for interacting with proteins that naturally bind proline. The affinity of these compounds for specific enzymes, such as proline dehydrogenase, has been investigated. rsc.org The introduction of fluorine can influence the binding affinity by altering the molecule's conformation and electronic distribution. researchgate.netnih.govnih.gov For instance, fluorination can affect the pKa of the carboxylic acid group, which in turn influences its ability to form ionic bonds with protein residues. escholarship.org

Stability: A key advantage of introducing fluorine into a molecule is the potential to increase its metabolic stability. nih.govnih.gov The carbon-fluorine bond is very strong and less susceptible to cleavage by metabolic enzymes. This can lead to a longer half-life in biological systems. The stability of various derivatives is often assessed using in vitro assays with liver microsomes. researchgate.net

Table 1: Hypothetical In Vitro Binding and Stability Data for this compound Analogues
CompoundTarget EnzymeBinding Affinity (Ki, nM)Metabolic Half-life (t½, min)
(2R,3R)-3-Fluorooxolane-2-carboxylic acidProline Dehydrogenase50120
(2S,3S)-3-Fluorooxolane-2-carboxylic acidProline Dehydrogenase200110
(2R,3S)-3-Fluorooxolane-2-carboxylic acidProline Dehydrogenase80095
(2S,3R)-3-Fluorooxolane-2-carboxylic acidProline Dehydrogenase95090
(2R,3R)-3-Fluorooxolane-2-carboxamideProline Dehydrogenase150180

Bioisosteric and Bio-mimetic Design Principles Applied to the Compound and its Analogues

The design of analogues of this compound is heavily influenced by the principles of bioisosterism and bio-mimetics. nih.gov

Bioisosterism: This refers to the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological activity. nih.govdrughunter.comresearchgate.net In this context, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. acs.orgnih.govsci-hub.setandfonline.comselvita.com Its small size allows it to replace hydrogen without causing significant steric hindrance, while its high electronegativity can alter the electronic properties of the molecule, influencing its binding and stability. acs.orgselvita.com The carboxylic acid group itself can be replaced by other acidic functional groups, known as carboxylic acid bioisosteres, such as tetrazoles or certain fluorinated alcohols. escholarship.orgnih.gov

Bio-mimetics: This involves designing molecules that mimic the structure and function of natural biological molecules. As mentioned, the fluorinated oxolane ring can be considered a mimetic of proline. acs.orgsigmaaldrich.com By incorporating this scaffold, medicinal chemists aim to create molecules that can interact with biological targets in a manner similar to proline-containing peptides, but with improved properties such as enhanced stability or modified conformational preferences. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 3-Fluorooxolane-2-carboxylic acid is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis. nih.govacs.org These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. beilstein-journals.org

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for fluorination reactions that can be hazardous or difficult to control. beilstein-journals.orgresearchgate.net The precise control over parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities. researchgate.net For the synthesis of fluorinated heterocycles, flow reactors enable the safe handling of reactive fluorinating agents and the management of exothermic reactions. durham.ac.uk Automated platforms can integrate reaction execution, work-up, and purification, accelerating the discovery and optimization of synthetic routes to derivatives of this compound. acs.orgdurham.ac.uk This approach facilitates the rapid generation of compound libraries for screening purposes, which is invaluable in medicinal chemistry and materials science. durham.ac.uk

TechnologyAdvantages for this compound SynthesisResearch Focus
Flow Chemistry Enhanced safety, precise control of reaction conditions, improved scalability, handling of hazardous reagents. beilstein-journals.orgresearchgate.netDevelopment of multi-step telescoped processes, optimization of fluorination reactions. nih.govacs.org
Automated Synthesis High-throughput screening, rapid library generation, streamlined optimization and purification. durham.ac.ukIntegration with flow systems for end-to-end automated production. acs.orgdurham.ac.uk

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. researchgate.neteurekalert.org For this compound, this involves developing synthetic routes that utilize less hazardous reagents, employ renewable feedstocks, minimize waste, and use environmentally benign solvents. researchgate.net

Current research focuses on replacing traditional fluorinating agents, which can be toxic and difficult to handle, with safer alternatives. eurekalert.org Additionally, the use of catalytic methods over stoichiometric reagents is a key green chemistry principle that reduces waste. researchgate.net The development of processes that operate at ambient temperature and pressure, potentially using water or other green solvents, is a major goal. researchgate.net For instance, electrosynthesis represents a promising green method, using electricity to drive chemical reactions and potentially using CO2 as a feedstock for the carboxylic acid moiety. hokudai.ac.jp Biocatalysis, using enzymes to perform specific chemical transformations, also offers a highly selective and environmentally friendly route to chiral fluorinated compounds.

Applications in Supramolecular Chemistry and Molecular Recognition

The unique electronic properties of the fluorine atom make this compound an intriguing building block for supramolecular chemistry and molecular recognition. nih.govnih.gov The highly polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole and hydrogen bonding, which are fundamental to the assembly of complex supramolecular architectures. acs.org

The carboxylic acid group is a powerful hydrogen-bonding motif, capable of forming predictable and robust structures like dimers and catemers. nih.govmdpi.com The interplay between the hydrogen-bonding carboxylic acid and the fluorinated oxolane ring could lead to novel self-assembling systems with unique properties. In molecular recognition, the fluorine atom can act as a hydrogen bond acceptor or modulate the acidity and conformation of the molecule, influencing its binding affinity and selectivity to biological targets like proteins. nih.govacs.org The ability of fluorine to disrupt or stabilize water networks in a binding pocket is an area of active investigation, with significant implications for rational drug design. nih.govacs.org

Advanced Catalyst Discovery for its Formation or Transformation

The development of new catalysts is crucial for the efficient and selective synthesis of this compound and its derivatives. Research is focused on discovering catalysts that can control the stereochemistry of the fluorination and subsequent transformations. Asymmetric catalysis is particularly important for producing enantiomerically pure forms of the molecule, which is often essential for pharmaceutical applications. nih.gov

Recent advances include the use of transition-metal catalysts, such as those based on palladium, copper, or nickel, for C-H fluorination and for the construction of the heterocyclic ring. acs.orgacs.orgacs.org For example, copper-catalyzed methods have been developed for creating fluorinated oxetanes from epoxides, a strategy that could be adapted for oxolane synthesis. acs.org Phase-transfer catalysis using chiral carboxylate-based catalysts has also shown promise for asymmetric fluorocyclizations. nih.gov Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, offers a powerful and mild method for generating radicals for fluorination or decarboxylative functionalization. nih.gov

Catalyst TypeApplication in Fluorinated Heterocycle SynthesisKey Advantages
Transition Metals (Pd, Cu, Ni) C-H fluorination, asymmetric fluorination, ring formation. acs.orgacs.orgacs.orgHigh efficiency, potential for stereocontrol.
Phase-Transfer Catalysts Asymmetric fluorocyclization of alkenes with internal nucleophiles. nih.govEnables enantioselective synthesis of chiral fluorinated compounds.
Photoredox Catalysts Decarboxylative fluorination, generation of alkyl radicals for C-F bond formation. nih.govMild reaction conditions, use of visible light as a renewable energy source.

Future Role in the Synthesis of Next-Generation Chemical Probes and Building Blocks

This compound is poised to become a valuable building block for the synthesis of next-generation chemical tools and complex molecules. researchgate.netnih.gov Its incorporation into larger structures can significantly modulate properties such as metabolic stability, lipophilicity, and bioavailability, making it highly attractive for medicinal chemistry. mit.eduossila.com

As a building block, it can be used to create novel chemical probes for studying biological systems. For example, by attaching a fluorescent tag, it could be used to visualize ligand-receptor interactions. nih.gov The unique structural and electronic features of the fluorinated oxolane ring can be exploited to design molecules with novel biological activities or material properties. hokudai.ac.jpsigmaaldrich.com The demand for new, functionalized fluorinated building blocks is high in the pharmaceutical and agrochemical industries, and this compound provides a platform for accessing a diverse range of new chemical entities. researchgate.netbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluorooxolane-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Fluorination of oxolane precursors (e.g., via electrophilic fluorination or nucleophilic substitution) is a common approach. For example, fluorinated cyclic ethers can be synthesized using electrochemical fluorination (ECF) of dicarboxylic acid derivatives, as demonstrated in fluoroorganic chemistry studies . Optimize reaction temperature (e.g., 0–25°C) and solvent polarity to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. How can X-ray crystallography validate the stereochemistry of this compound?

  • Methodology : Use SHELX software (e.g., SHELXL/SHELXS) for structure refinement. Single-crystal diffraction data collected at synchrotron facilities improve resolution. Key steps include:

  • Mounting crystals under inert conditions to prevent degradation.
  • Applying direct methods for phase determination in SHELXD .
  • Validating fluorine placement using residual density maps and thermal parameter analysis.

Q. What safety protocols are essential when handling fluorinated carboxylic acids?

  • Guidelines :

  • Wear PPE (gloves, lab coat, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Use fume hoods for reactions releasing volatile fluorinated intermediates.
  • Follow SDS recommendations for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the carbonyl and fluorine atoms.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
  • Compare activation energies of possible pathways (e.g., SN2 vs. concerted mechanisms) using Gaussian or ORCA software.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry)?

  • Approach :

  • Cross-validate NMR (¹H/¹⁹F) and XRD data. For example, unexpected splitting in ¹⁹F NMR may arise from dynamic conformational changes not observed in static crystal structures .
  • Use variable-temperature NMR to detect rotational barriers in the oxolane ring.
  • Apply Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state vs. solution behavior .

Q. How do solvent effects and pH influence the stability of this compound in aqueous systems?

  • Experimental Design :

  • Conduct accelerated stability studies under varying pH (2–12) and solvent systems (e.g., DMSO, water, THF).
  • Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., ring-opened dicarboxylic acids).
  • Correlate results with pKa calculations (using ChemAxon or SPARC) to predict protonation states .

Data Interpretation and Optimization

Q. What statistical methods are suitable for optimizing fluorination efficiency in multi-step syntheses?

  • Methodology :

  • Apply Design of Experiments (DoE) to screen factors (e.g., fluorinating agent equivalents, reaction time).
  • Use response surface modeling (RSM) to identify optimal conditions.
  • Validate robustness via ANOVA and pareto charts .

Q. How can high-throughput screening (HTS) improve the discovery of this compound derivatives with enhanced bioactivity?

  • Workflow :

  • Synthesize a library of analogs via parallel fluorination and carboxylate functionalization.
  • Screen against target enzymes (e.g., cyclooxygenase) using microplate assays.
  • Apply machine learning (e.g., Random Forest) to predict structure-activity relationships (SAR) .

Ecological and Toxicological Considerations

Q. What methodologies assess the environmental persistence of this compound?

  • Protocols :

  • Perform OECD 301B biodegradation tests under aerobic conditions.
  • Measure half-life in soil/water matrices using LC-MS/MS.
  • Evaluate bioaccumulation potential via logP calculations (experimental or in silico) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.